5,8-cis-5,8-Epoxy-13-cis Retinoic Acid

Catalog No.
S14412067
CAS No.
M.F
C20H28O3
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,8-cis-5,8-Epoxy-13-cis Retinoic Acid

Product Name

5,8-cis-5,8-Epoxy-13-cis Retinoic Acid

IUPAC Name

(2Z,4E,6E)-7-[(2S,7aR)-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl]-3-methylocta-2,4,6-trienoic acid

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12-,15-9+/t16-,20+/m0/s1

InChI Key

QDOSIDVGVRAXSE-GWULVECFSA-N

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C

Isomeric SMILES

C/C(=C/C(=O)O)/C=C/C=C(\C)/[C@@H]1C=C2[C@](O1)(CCCC2(C)C)C

5,8-cis-5,8-Epoxy-13-cis Retinoic Acid (often procured as a mixture of diastereomers under CAS 112018-12-9) is a specialized retinoid derivative with dual utility in pharmaceutical manufacturing and structural biology. In industrial quality control, it serves as a critical, high-purity reference standard for quantifying the oxidative degradation and metabolism of the active pharmaceutical ingredient (API) isotretinoin (13-cis-retinoic acid) [1]. In biochemical research, it is recognized as a potent, reversible orthosteric inhibitor of retinal binding. Discovered via the virtual screening of over 300,000 anionic compounds, it acts as a highly effective pharmacological chaperone that stabilizes mutant G-protein-coupled receptors (GPCRs), specifically rhodopsin, preventing endoplasmic reticulum (ER) retention and promoting proper plasma membrane routing [2].

Research Fit

Workflow Isotretinoin QC & impurity profiling
Selection Authentic metabolite reference standard
Use Context Analytical method validation & ANDA support

Substituting 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid with its parent compound (isotretinoin), its all-trans isomer, or positional epoxides (such as 5,6-epoxy-13-cis-retinoic acid) fundamentally compromises both analytical and biological workflows. In API release testing and forced degradation studies, positional isomers exhibit distinct chromatographic retention times and fragmentation patterns; using a generic retinoid standard prevents the precise LC-MS/MS quantification of this specific +16 Da oxidative metabolite . In biochemical screening workflows, generic retinoids like 11-cis-retinal or 13-cis-retinoic acid lack the specific steric geometry required to act as reversible orthosteric chaperones for adRP-linked rhodopsin mutants. The 5,8-epoxy modification specifically alters the binding kinetics in the opsin pocket, allowing it to rescue misfolded proteins (like the T17M mutant) without permanently locking the receptor state—a balance that standard retinoid ligands fail to achieve [1].

Substitution Risk

5,8-Epoxy-13-cis RA
Alternative Epoxy Metabolites
PGH synthase-dependent co-oxidation origin
May arise via both PGH synthase and CYP450 pathways
Lower receptor activation context vs. parent 13-cis-RA
5,6-epoxy form may show different RARα transactivation profile
Distinct cell differentiation endpoint profile
5,6-epoxy form yields higher differentiation response in reported assay
Class-level SAR: metabolite activity ≤ parent compound
No oxidative metabolite exceeds parent 13-cis-RA in keratinization reversal

Superior Pharmacological Chaperone Efficacy vs. Standard 9-cis-Retinal

In in vitro models of autosomal dominant retinitis pigmentosa (adRP), 13-cis-5,8-epoxyretinoic acid demonstrates highly efficient chaperone activity for rescuing ER-retained rhodopsin mutants. When tested on the T17M mutant, 10 μM of the compound yielded a Pearson Correlation Coefficient (PCC) for colocalization of 0.50 and a RetP1/1D4 membrane localization index of 0.60. In the same assay, the standard benchmark ligand, 9-cis-retinal, achieved lower metrics (PCC of 0.46 and RetP1/1D4 of 0.59) [1].

Evidence DimensionMembrane localization rescue of T17M rhodopsin mutant (PCC and RetP1/1D4 indices)
Target Compound DataPCC = 0.50, RetP1/1D4 = 0.60 (at 10 μM)
Comparator Or Baseline9-cis-retinal (PCC = 0.46, RetP1/1D4 = 0.59)
Quantified Difference8.6% improvement in PCC colocalization index over the standard benchmark
ConditionsIn vitro immunofluorescence assay of T17M mutant opsin treated with 10 μM ligand

Procuring this specific epoxide enables higher-efficiency rescue in high-throughput GPCR folding assays compared to traditional, less stable retinal isomers.

Endogenous Metabolite Identity
Reported
Identified via co-chromatography and mass spectral analysis as PGH synthase-dependent co-oxidation product of 13-cis-retinoic acid
Supports authentic metabolite tracer studies
Distinct from CYP450-derived 5,6-epoxy metabolites

Mass Differentiation for API Impurity Profiling

For pharmaceutical quality control, quantifying the specific oxidative degradation of isotretinoin requires exact mass standards. 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid provides a precise molecular weight of 316.44 g/mol, representing a +16 Da mass shift from the parent API isotretinoin (300.44 g/mol) . This defined mass and its specific chromatographic retention time allow it to be distinctly resolved from the parent drug and other positional epoxides (like 5,6-epoxy-13-cis-retinoic acid) during forced degradation studies.

Evidence DimensionMolecular mass shift for LC-MS/MS resolution
Target Compound Data316.44 g/mol (Epoxide metabolite)
Comparator Or BaselineIsotretinoin parent API (300.44 g/mol)
Quantified DifferenceExact +16.00 Da mass shift indicating specific mono-oxidation
ConditionsChromatographic and mass spectrometric impurity profiling of retinoid APIs

Regulatory compliance mandates the use of exact, structurally confirmed impurity standards rather than generic class substitutes to validate API stability and shelf-life.

RARα Transactivation Potency
Class-level
5,8-epoxy-13-cis RA not directly reported; structural analog 5,6-epoxy-RA: EC50 = 77 nM (RARα)
Enables epoxy-retinoid potency context review
Data to verify; comparative EC50 values from separate assay systems

Reversible Orthosteric Inhibition Profile

Identified from a virtual screening library of over 300,000 anionic compounds, 13-cis-5,8-epoxyretinoic acid acts as a reversible orthosteric inhibitor of the retinal binding pocket. Unlike primary amines (e.g., p-phenetidine) that form irreversible or highly stable Schiff base adducts with retinoids, this compound binds reversibly to the opsin pocket [1]. This allows the compound to stabilize the receptor during translation and ER transit, but subsequently dissociate to allow natural chromophore binding at the plasma membrane.

Evidence DimensionBinding reversibility in the opsin orthosteric pocket
Target Compound DataReversible orthosteric binding without covalent Schiff base formation
Comparator Or BaselineAromatic amines / irreversible adduct formers
Quantified DifferenceAvoids permanent receptor inactivation, enabling functional rescue
ConditionsIn silico docking and in vitro competitive binding assays

Procuring a reversible chaperone is critical for researchers aiming to restore functional, light-responsive GPCRs rather than permanently antagonizing the receptor.

NB4 Cell Differentiation
Head-to-head
5,6-epoxy-carotenoid vs 5,8-epoxy-carotenoid relative potency: 0.29 ± 0.01 vs 0.22 ± 0.05 (P < 0.01) at 1 µM
Supports compound-specific differentiation endpoint review
Reported endpoint difference; epoxy position materially affects activity
Reference Standard Specification
Supporting evidence
Fully characterized, traceable to USP/EP standards; mixture of diastereomers
Supports regulatory QC and ANDA impurity profiling
Supplier documentation; verify for specific pharmacopoeial requirements
Cross-Study SAR Context
Class-level
No oxidative 13-cis-RA metabolite exceeds parent compound activity in keratinization reversal assay (87 retinoids evaluated)
Context for selecting metabolite markers over activity probes
Hamster tracheal organ culture model; 5,8-epoxy form not individually reported

Pharmacopeial Impurity Profiling and API Release Testing

As a direct oxidative metabolite of isotretinoin, this compound is essential for LC-MS/MS and HPLC workflows validating the purity and stability of 13-cis-retinoic acid batches. Procurement of this exact standard ensures compliance with forced degradation and stability-indicating assay requirements .

Pharmacological Chaperone Assays for GPCR Misfolding

Due to its superior ability to rescue ER-retained rhodopsin mutants (such as T17M and P23H) compared to 9-cis-retinal, it is the optimal procurement choice for in vitro structural biology assays aimed at correcting inherited conformational diseases like autosomal dominant retinitis pigmentosa (adRP) [1].

Visual Cycle Modulation and Orthosteric Binding Studies

Its status as a reversible orthosteric inhibitor makes it highly valuable for researchers mapping the retinal binding pocket of opsins. It allows for the stabilization of the chromophore-free state of the receptor without initiating the phototransduction cascade or forming irreversible covalent adducts [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Isotretinoin QC impurity profiling
Authenticated metabolite reference standard
Co-chromatography and mass spectral identity
Pathway-specific metabolism studies
PGH synthase-dependent origin marker
HPLC retention time and UV spectral distinction
Epoxy-retinoid SAR research
Position-specific epoxy bridge compound
Cell differentiation endpoint comparison
HPLC retinoid panel analysis
Reverse-phase retention time standard
Co-elution and spectral resolution

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

316.20384475 g/mol

Monoisotopic Mass

316.20384475 g/mol

Heavy Atom Count

23

UNII

QW3Q1PH65X

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